molecular formula C12H19P B1618177 Phenyl(dipropyl)phosphane CAS No. 7650-83-1

Phenyl(dipropyl)phosphane

Cat. No. B1618177
CAS RN: 7650-83-1
M. Wt: 194.25 g/mol
InChI Key: OSRKWUXYLYWDOH-UHFFFAOYSA-N
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Description

Phenylphosphine is an organophosphorus compound with the chemical formula C6H5PH2. It is the phosphorus analog of aniline. Like other primary phosphines, phenylphosphine has an intense penetrating odor and is highly oxidizable . Diphenylphosphine, also known as diphenylphosphane, is an organophosphorus compound with the formula (C6H5)2PH .


Synthesis Analysis

Phenylphosphine can be produced by reducing dichlorophenylphosphine with lithium aluminum hydride in ether . Diphenylphosphine can be prepared from triphenylphosphine by reduction to lithium diphenylphosphide, which can be protonated to give the title compound .


Chemical Reactions Analysis

Phosphinic and phosphonic acids, which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .


Physical And Chemical Properties Analysis

Phenylphosphine is a colorless liquid with a foul odor and a density of 1.001 g/cm3 . Diphenylphosphine is a colorless liquid that is easily oxidized in air .

Mechanism of Action

The major routes involve the A Ac 2 mechanism (water is involved and P-O bond cleavage occurs) and the A Al 1 mechanism (water is not involved in the rate-determining step, and a C-O bond cleavage occurs) .

Future Directions

Developments in the confinement of phosphines within micro- or nano-environments are being explored . Phosphines are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts .

properties

IUPAC Name

phenyl(dipropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19P/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRKWUXYLYWDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(CCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303475
Record name phenyl(dipropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(dipropyl)phosphane

CAS RN

7650-83-1
Record name NSC158473
Source DTP/NCI
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Record name phenyl(dipropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (DIPROPYL)-PHENYLPHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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